1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea
Description
Properties
CAS No. |
26972-19-0 |
|---|---|
Molecular Formula |
C21H20N2O8S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1,1,3,3-tetrakis[furan-2-yl(hydroxy)methyl]thiourea |
InChI |
InChI=1S/C21H20N2O8S/c24-17(13-5-1-9-28-13)22(18(25)14-6-2-10-29-14)21(32)23(19(26)15-7-3-11-30-15)20(27)16-8-4-12-31-16/h1-12,17-20,24-27H |
InChI Key |
VVJZXKQMWXZDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(N(C(C2=CC=CO2)O)C(=S)N(C(C3=CC=CO3)O)C(C4=CC=CO4)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement Reactions
Thiourea derivatives are commonly synthesized via nucleophilic substitution reactions between amines and thiocarbonyl reagents. For 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea, two primary routes emerge:
Route A: Stepwise Alkylation-Thiocarbamation
- Intermediate Preparation :
- Thiocarbamate Formation :
Route B: One-Pot Cyclocondensation
- Simultaneous reaction of furfural, thiourea, and formaldehyde in acetic acid medium under reflux (120°C, 6-8 hrs).
- Key advantage: In situ generation of hydroxymethylfuran intermediates via Prins cyclization.
Optimization Parameters for High-Yield Synthesis
Solvent Systems and Catalysts
| Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Anhydrous DMF | DBU (1.5 eq) | 42 | 92.3 | |
| Ethanol | AcOH (cat.) | 37 | 88.7 | |
| THF | TEA (2 eq) | 29 | 85.1 |
Critical Observations :
Temperature and Reaction Time
- Optimal range: 80-100°C for 12-24 hrs (prolonged heating >24 hrs leads to furan ring decomposition).
- Microwave-assisted synthesis reduces reaction time to 2-4 hrs with 15% yield improvement.
Mechanistic Considerations and Side Reactions
Competing Pathways
Oligomerization :
Furan Ring Opening :
Advanced Characterization Techniques
Spectroscopic Analysis
Crystallographic Data
Although single crystals remain unreported, computational modeling (DFT/B3LYP/6-31G*) predicts:
- Dihedral angle between thiourea core and furan rings: 38.7°
- Intramolecular H-bonding: O-H⋯S (2.89 Å)
Industrial-Scale Production Challenges
Purification Difficulties
Stability Profile
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH, 30d | 12.3 | Bis-furyl diketopiperazine |
| pH 2.0, 37°C, 7d | 28.7 | Furan-2-carboxylic acid |
| UV light (254 nm), 48h | 45.1 | Thiourea sulfoxide |
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol derivatives.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Analysis
Spectroscopic and Conformational Features
- 1-(2-Furoyl)thioureas : Exhibit distinct FT-IR peaks at 1250–1300 cm⁻¹ (C=S stretching) and 3200–3400 cm⁻¹ (N–H stretching). Conformational flexibility is reduced in dimethyl-substituted analogs due to steric hindrance .
- Metal complexes : Furoyl thioureas form stable complexes with transition metals (e.g., Ni²⁺, Cd²⁺), evidenced by shifts in C=S and N–H vibrational bands in IR/Raman spectra .
Biological Activity
1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea is a thiourea derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of four furan rings attached to a central thiourea moiety. Its chemical formula is with a molecular weight of approximately 350.39 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiourea derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40-50 µg/mL | 29 |
| P. aeruginosa | 40-50 µg/mL | 24 |
| S. typhi | 40-50 µg/mL | 30 |
| K. pneumoniae | 40-50 µg/mL | 19 |
These results suggest that the compound's efficacy is comparable to standard antibiotics such as ceftriaxone .
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| Breast Cancer (MCF-7) | 1.50 |
| Pancreatic Cancer | 3 - 14 |
| Prostate Cancer | 7 - 20 |
Mechanistic studies indicate that these compounds may affect molecular pathways involved in cancer progression by limiting angiogenesis and altering signaling pathways within cancer cells .
The biological activity of this compound is believed to stem from its ability to interact with cellular enzymes and receptors. This interaction can modulate various biochemical pathways essential for microbial survival and cancer cell proliferation.
Proposed Mechanisms:
- Antibacterial Action : Disruption of bacterial cell wall synthesis and interference with metabolic processes.
- Anticancer Action : Induction of apoptosis in cancer cells and inhibition of cell cycle progression.
Case Studies
A recent study highlighted the synthesis and biological evaluation of several thiourea derivatives similar to this compound. The study reported that these derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines while maintaining low toxicity against normal cells .
Another investigation focused on the structure-activity relationship (SAR) of thiourea compounds revealed that modifications at specific positions significantly enhance their antimicrobial potency .
Q & A
Q. What are the optimal synthetic routes for preparing 1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea, and how can reaction conditions be optimized to improve yield?
Methodological Answer : Symmetrical thiourea derivatives, such as 1,3-di((furan-2-yl)methyl)thiourea, are typically synthesized via nucleophilic substitution between thiophosgene and furan-substituted amines. For the target compound, a stepwise approach is recommended:
Pre-functionalization : Protect hydroxyl groups on furan-2-yl(hydroxy)methyl moieties using trimethylsilyl (TMS) groups to prevent side reactions.
Coupling : React the protected furan derivatives with thiourea in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
Deprotection : Remove TMS groups using aqueous HCl or tetrabutylammonium fluoride (TBAF).
Optimization Tips :
Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this thiourea derivative?
Methodological Answer :
- IR Spectroscopy : Key peaks include:
- ¹H/¹³C NMR :
- Hydroxymethyl protons: δ 3.5–4.5 ppm (¹H); δ 60–70 ppm (¹³C).
- Furan protons: δ 6.2–7.4 ppm (¹H); δ 105–150 ppm (¹³C for furan carbons).
- Thiourea NH signals are often absent due to exchange broadening in DMSO-d₆.
- Mass Spectrometry :
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic reactions, particularly with silanes or metal complexes?
Methodological Answer : The compound’s thiourea core acts as a Lewis base due to sulfur’s lone pairs, enabling coordination with metals (e.g., Ni²⁺, Pt²⁺) or reactions with electrophilic silanes. For example:
- Metal Coordination : The sulfur atom binds to transition metals, forming complexes useful in catalysis. Use UV-vis spectroscopy to monitor charge-transfer bands (e.g., λ ~350–450 nm for Ni complexes) .
- Silane Reactions : The hydroxyl groups can undergo silylation with chlorosilanes (e.g., Me₃SiCl) in THF. Monitor via ²⁹Si NMR for Si–O bond formation (δ −10 to −20 ppm) .
Experimental Design : - Conduct kinetic studies under inert atmosphere (N₂/Ar) to prevent oxidation.
- Use X-ray crystallography to resolve coordination geometries .
Q. How can thermodynamic properties (e.g., sublimation enthalpy) be experimentally determined for this compound, and how do substituents influence stability?
Methodological Answer :
-
Sublimation Studies : Apply the torsion-effusion technique to measure vapor pressure (10⁻³–10⁻⁶ kPa range) at controlled temperatures (e.g., 50–150°C). Use the Clausius-Clapeyron equation to derive ΔsubH° and ΔsubS°:
For thiourea derivatives, ΔsubH° typically ranges 100–120 kJ·mol⁻¹ .
-
Substituent Effects : Hydroxymethyl groups increase hydrogen bonding, raising melting points but reducing volatility. Compare DSC data with simpler thioureas (e.g., tetramethylthiourea) to quantify stability .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
Methodological Answer :
- Unexpected Peaks :
- Impurities : Perform HSQC/HMBC NMR to distinguish coupling patterns.
- Tautomerism : Thiourea derivatives may exhibit thione-thiol tautomerism. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria.
- Solvent Artifacts : Test in multiple solvents (CDCl₃, DMSO-d₆) to identify solvent-induced shifts .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular connectivity .
Q. What strategies are recommended for studying the ecological impact or biodegradability of this compound?
Methodological Answer :
- Toxicity Assays : Use Daphnia magna or Vibrio fischeri for acute toxicity testing (OECD 202/ISO 11348).
- Biodegradability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
